rac-N-Demethyl dimethindene
Description
Contextualization within Dimethindene (B1670660) Analogue and Metabolite Research
rac-N-Demethyl dimethindene is chemically identified as (Z)-but-2-enedioic acid;N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine. It is recognized as a principal metabolite of dimethindene, a well-known H1 receptor antagonist. The metabolic process involves the removal of one of the methyl groups from the dimethylamino moiety of the parent dimethindene molecule, a common biotransformation pathway for drugs containing an N,N-dimethylamino group.
Research into dimethindene and its analogues has often focused on their antihistaminic and anticholinergic activities, with particular attention to the stereoselectivity of these effects. Dimethindene itself is a racemic mixture, and its enantiomers exhibit different pharmacological properties. The investigation of its metabolites, therefore, is a natural extension of this research, aiming to understand the complete metabolic fate of the drug.
The identification and analysis of this compound have been facilitated by the development of sophisticated analytical techniques. High-performance liquid chromatography (HPLC) methods have been established for the simultaneous determination of dimethindene and its main metabolites, including N-demethyldimethindene, in biological fluids such as human urine. Furthermore, capillary electrophoresis has been employed for the direct determination of dimethindene and its metabolites without the need for prior extraction, and for the simultaneous enantioselective determination of both the parent drug and its N-demethylated metabolite.
Table 1: Analytical Methods for this compound
| Analytical Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Determination in human urine alongside parent drug and other metabolites. | |
| Capillary Electrophoresis | Direct determination in urine and enantioselective analysis. | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used in the broader study of dimethindene metabolism. |
Rationale for Comprehensive Scientific Investigation
The stereochemistry of dimethindene adds another layer of complexity and a compelling reason for investigation. Since the enantiomers of dimethindene have different biological activities, it is important to determine if the metabolism to this compound is stereoselective and whether the resulting enantiomers of the metabolite have distinct pharmacological profiles. The development of enantioselective assays for both the parent drug and its N-demethylated metabolite is a direct result of this line of inquiry.
Finally, the availability of this compound as a reference standard is essential for its use in analytical method development, validation, and quality control applications in the pharmaceutical industry. This ensures the accurate quantification of this metabolite in biological samples during preclinical and clinical studies of dimethindene.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(18-9-5-6-11-21-18)19-16(10-12-20-2)13-15-7-3-4-8-17(15)19/h3-9,11,14,20H,10,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCOUIHMDYBQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929150 | |
| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135784-56-4 | |
| Record name | N-Methyl-2-(3-(1-pyridin-2-ylethyl)-1H-inden-2-yl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135784564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-2-{3-[1-(pyridin-2-yl)ethyl]-1H-inden-2-yl}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization for Research Applications
Approaches to the Synthesis of Dimethindene (B1670660) Analogues
The synthesis of dimethindene analogs has been a subject of interest for exploring structure-activity relationships, particularly concerning their effects on muscarinic and histamine (B1213489) receptors. Research has led to the development of various analogs with modified substituents on the indene (B144670) ring and the amine side chain. These synthetic efforts aim to enhance receptor selectivity and affinity.
A general approach to dimethindene analogs involves the alkylation of an appropriate indene precursor. For instance, a series of 2,3-disubstituted indenes have been synthesized to study their antagonist activity at muscarinic and histamine receptors. These syntheses often start from a substituted 1-indanone (B140024) and involve multiple steps to introduce the desired side chains.
One documented pathway for creating dimethindene analogs involves the reaction of 1-indanone with reagents like glycolic acid, followed by reduction and subsequent reactions to build the ethylamine (B1201723) side chain. Another approach utilizes the deprotonation of an indene derivative with a strong base like n-butyllithium (n-BuLi) followed by reaction with a suitable electrophile to introduce or modify the side chain. Current time information in Bangalore, IN. The choice of reagents and reaction conditions allows for the creation of a diverse library of analogs for pharmacological screening.
Development of Precursors for rac-N-Demethyl Dimethindene
The synthesis of this compound can be approached in two primary ways: by demethylating dimethindene or by modifying the dimethindene synthesis to incorporate a monomethylated side chain from the outset.
Demethylation of Dimethindene:
Several methods exist for the N-demethylation of tertiary amines, which can be applied to dimethindene. One common method involves the use of chloroformate reagents, such as α-chloroethyl chloroformate. The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate, which is then hydrolyzed to yield the secondary amine. Another approach is the Von Braun reaction, which uses cyanogen (B1215507) bromide to cleave the tertiary amine, though this method often requires harsh conditions. A milder, high-yield procedure for N-demethylation utilizes a column chromatography-like setup with solid-supported reagents to facilitate the conversion of the tertiary amine to its N-oxide, followed by deoxygenative demethylation.
Synthesis from Monomethylated Precursors:
Alternatively, the synthesis can be adapted to use a precursor that already contains the N-methylaminoethyl group. This would involve modifying the standard dimethindene synthesis, which typically uses 2-chloro-N,N-dimethylethanamine. Instead, a protected or suitable N-methyl-2-chloroethylamine derivative could be employed.
Another strategy is the selective N-monomethylation of a primary amine precursor. For example, a primary amine analog of dimethindene could be synthesized and then selectively monomethylated using reagents like paraformaldehyde in the presence of a suitable catalyst. Catalytic systems using CO2 and H2 with a silver/alumina catalyst have also been shown to be effective for the selective N-monomethylation of primary amines.
Chemical Derivatization for Analytical and Mechanistic Studies
Chemical derivatization of this compound is a valuable tool for its analysis, particularly for determining enantiomeric purity and for mechanistic studies. As a secondary amine, this compound can be readily derivatized.
For the analysis of enantiomers, chiral derivatizing agents (CDAs) are employed to convert the enantiomeric mixture into a mixture of diastereomers, which can then be distinguished by techniques like NMR spectroscopy.
Table 1: Chiral Derivatizing Agents for Secondary Amines
| Chiral Derivatizing Agent (CDA) | Analytical Technique | Reference |
| (S)-BINOL and derivatives | ¹H- and ¹⁹F-NMR | |
| Trifluoromethylbenzoimidazolylbenzoic acid (TBBA) | ¹⁹F-NMR | |
| 3-Fluoro-2-formylphenylboronic acid | ¹H- and ¹⁹F-NMR | |
| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | ¹H-NMR |
The use of fluorine-containing CDAs is particularly advantageous for ¹⁹F-NMR analysis due to the high sensitivity of the ¹⁹F nucleus and the typically low background signal in biological samples. The choice of CDA depends on the specific analytical requirements, such as the need for high resolution of the diastereomeric signals and compatibility with the sample matrix.
Integration of Isotopic Labeling for Advanced Biochemical Probing
Isotopic labeling is a powerful technique for tracing the metabolic fate of drugs and for use as internal standards in quantitative bioanalysis. For this compound, isotopic labeling, particularly with deuterium (B1214612), can provide valuable insights into its biochemical behavior.
The compound this compound-[d3] hydrobromide is commercially available, indicating that a deuterated version with the deuterium atoms on the N-methyl group has been synthesized. This labeled compound is instrumental for pharmacokinetic studies, allowing for its differentiation from the endogenous matrix and its parent compound, dimethindene.
The synthesis of such labeled compounds can be achieved through several methods. One approach is to use a deuterated methylating agent during the synthesis of the N-methyl group. Alternatively, hydrogen-isotope exchange (HIE) reactions can be employed on the final molecule or a late-stage intermediate. Catalytic methods using iridium or nickel complexes have been shown to be effective for the deuteration of N-methyl groups in various pharmaceuticals.
The strategic placement of deuterium atoms can also be used to study kinetic isotope effects, which can reveal information about the mechanisms of metabolic enzymes that interact with the compound. The use of 13C- and 15N-labeled precursors in the synthesis can also facilitate NMR-based structural and interaction studies.
Stereochemical Investigations of Rac N Demethyl Dimethindene
Significance of Chirality and Racemic Mixtures in Chemical Biology
Chirality is a fundamental property of many drug molecules, where a single chiral center can give rise to two non-superimposable mirror images called enantiomers. These enantiomers possess identical physical and chemical properties in an achiral environment but often exhibit significantly different pharmacological and toxicological profiles within the chiral environment of the body. The terms "eutomer" and "distomer" are used to describe the more and less active enantiomer, respectively.
The administration of drugs as racemic mixtures, which contain a 50:50 ratio of both enantiomers, is common. However, this practice can be inefficient or even detrimental, as the distomer may be inactive, contribute to side effects, or have a different pharmacological activity altogether. This has led to the "chiral switch," where previously marketed racemic drugs are re-developed as single-enantiomer products to improve therapeutic outcomes.
In the context of H1 receptor antagonists, chirality plays a crucial role in their interaction with the histamine (B1213489) H1 receptor. For many antihistamines, one enantiomer is responsible for the desired therapeutic effect, while the other is significantly less active. Dimethindene (B1670660) itself is a chiral molecule and is used clinically as a racemic mixture. Its primary action as an antihistamine is almost entirely attributed to the (R)-(-)-enantiomer, which is the eutomer for histamine H1 receptor binding. Conversely, the (S)-(+)-enantiomer is a potent antagonist for the M2 muscarinic receptor. This highlights how different enantiomers of the same parent compound can interact with distinct biological targets, leading to different physiological responses. As rac-N-Demethyl dimethindene is a primary metabolite of dimethindene, understanding the stereochemical profile of the parent compound is critical to inferring the potential biological activity of the metabolite's own enantiomers.
Enantiomeric Resolution Methodologies for Research Isolation
To study the distinct biological activities of each enantiomer, they must first be separated from the racemic mixture through a process called enantiomeric resolution. For research purposes, several methodologies are employed to isolate the enantiomers of chiral antihistamines like dimethindene and its metabolites.
One of the most powerful and widely used techniques is chiral High-Performance Liquid Chromatography (HPLC) . This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus enabling their separation. For dimethindene and its N-demethylated metabolite, a Chiralcel OD column has been successfully used for direct simultaneous determination of the enantiomers.
Another effective method is Capillary Electrophoresis (CE) , which separates enantiomers based on their differential mobility in an electric field when a chiral selector is added to the buffer. Cyclodextrins are commonly used as chiral selectors for this purpose. Studies have demonstrated the successful chiral resolution of both dimethindene and N-demethyl-dimethindene using capillary electrophoresis with hydroxypropyl-β-cyclodextrin and carboxymethyl-β-cyclodextrin as chiral additives. This technique is sensitive enough to determine the enantioselective excretion of the compounds in human urine, with detection limits around 1 ng/mL.
Historically, classical resolution using diastereomeric salt formation was employed. This involves reacting the racemic mixture with a chiral resolving agent, such as tartaric acid, to form two diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.
Table 1: Methodologies for Enantiomeric Resolution
| Methodology | Principle | Application to Dimethindene/Metabolites | Reference |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation of dimethindene and N-demethyldimethindene enantiomers using a Chiralcel OD column. | |
| Capillary Electrophoresis (CE) | Differential mobility in an electric field in the presence of a chiral selector. | Resolution of dimethindene and N-demethyl-dimethindene using cyclodextrins as chiral selectors. |
| Classical Resolution | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of dimethindene has been reported using tartaric acid. | |
Stereoselective Chemical Transformations and Their Mechanisms
While resolution separates existing enantiomers, stereoselective synthesis aims to create a specific enantiomer preferentially. This is a more efficient approach for producing single-enantiomer drugs. Although specific stereoselective syntheses for this compound are not detailed in the available literature, general strategies for the synthesis of dimethindene and its analogues provide insight into potential mechanisms.
The synthesis of dimethindene typically involves the creation of the chiral center through the addition of a 2-ethylpyridine (B127773) group to an indene (B144670) precursor. A key step involves the use of a strong base like n-butyllithium (n-BuLi) to deprotonate 2-ethylpyridine, creating a nucleophile that then attacks the carbonyl group of an indanone derivative.
To achieve stereoselectivity, this reaction could be modified by using a chiral catalyst or a chiral auxiliary. A chiral catalyst would create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. A chiral auxiliary is a chemical compound that is temporarily incorporated into the reacting molecule to guide the stereochemical outcome of the reaction, and is later removed.
While current industrial production of dimethindene yields a racemate, research into more sustainable and efficient synthetic routes is ongoing. These newer synthetic approaches could potentially be adapted for stereoselective synthesis in the future.
Influence of Stereochemistry on Ligand-Receptor Recognition Profiles
The differential interaction of enantiomers with biological receptors is a direct consequence of the three-dimensional nature of both the ligand and the receptor's binding site. Receptors are themselves chiral, composed of L-amino acids, and thus can distinguish between the enantiomers of a chiral drug.
For dimethindene, this stereoselectivity is pronounced. The (R)-(-)-enantiomer is the eutomer responsible for the desired antihistaminic activity, meaning it has a significantly higher binding affinity for the histamine H1 receptor. In contrast, the (S)-(+)-enantiomer shows high selectivity for the M2 muscarinic acetylcholine (B1216132) receptor. This demonstrates that the spatial arrangement of the atoms is critical for effective binding to the target receptor.
The unique stereochemistry of the (S)-(+)-enantiomer allows it to act as a competitive antagonist at the H1 receptor, inducing conformational changes that prevent receptor activation. Its specific electrostatic interactions contribute to its binding affinity. The difference in activity between the enantiomers underscores the importance of a precise three-dimensional fit for ligand-receptor recognition. While histamine itself is achiral, the H1 receptor's binding pocket is structured in a way that preferentially accommodates one enantiomer of its antagonists over the other.
Table 2: Receptor Binding Profiles of Dimethindene Enantiomers
| Enantiomer | Primary Target Receptor | Activity | Reference |
|---|---|---|---|
| (R)-(-)-dimethindene | Histamine H1 Receptor | Eutomer (Antagonist) |
| (S)-(+)-dimethindene | Muscarinic M2 Receptor | Antagonist | |
In Vitro Pharmacological Characterization and Receptor Interaction Dynamics
Radioligand Binding Assays for Receptor Affinity Profiling
Radioligand binding assays are crucial for determining the affinity of a compound for specific receptors. These assays measure the concentration of a radiolabeled ligand required to occupy 50% of the receptors (IC50 value), which can then be converted to an inhibition constant (Ki) to reflect the compound's binding affinity. While a deuterated form of rac-N-Demethyl dimethindene (B1670660) is commercially available for research purposes as a histamine (B1213489) H1 receptor antagonist, specific Ki values from comprehensive binding studies on the non-deuterated compound are not readily found in published literature.
Histamine H1 Receptor Antagonism Mechanisms
Dimethindene is recognized as a potent and selective histamine H1 receptor antagonist. The (R)-(-)-enantiomer of dimethindene is primarily responsible for its H1 receptor-blocking activity. Metabolism of dimethindene involves N-demethylation, leading to the formation of rac-N-Demethyl dimethindene. Typically, N-demethylation can alter the affinity and selectivity of a compound for its receptor. The removal of a methyl group from the nitrogen atom can affect the steric and electronic properties of the molecule, potentially influencing how it fits into the binding pocket of the H1 receptor. However, without specific binding data for this compound, the precise impact of this metabolic step on H1 receptor antagonism remains speculative.
Muscarinic Receptor Subtype (M1-M5) Binding Studies
The parent compound, dimethindene, also exhibits activity at muscarinic acetylcholine (B1216132) receptors. Specifically, the (S)-(+)-enantiomer of dimethindene is a potent and selective antagonist of the M2 muscarinic receptor subtype, with lower affinity for M1, M3, and M4 receptors. There is a notable lack of published studies that have specifically investigated the binding profile of this compound across the M1-M5 muscarinic receptor subtypes. The N-demethylation could theoretically alter the selectivity profile observed with the parent compound, but experimental data is required to confirm this.
Data on the binding affinities of the enantiomers of the parent compound, dimethindene, for histamine H1 and muscarinic receptors are presented below for context.
| Compound | Receptor | pKi | Reference |
| (S)-(+)-Dimethindene | M1 | 7.08 | |
| (S)-(+)-Dimethindene | M2 | 7.78 | |
| (S)-(+)-Dimethindene | M3 | 6.70 | |
| (S)-(+)-Dimethindene | M4 | 7.00 | |
| (S)-(+)-Dimethindene | H1 | 7.48 |
Exploration of Receptor Selectivity and Efficacy in Experimental Systems
The selectivity of a drug refers to its ability to bind to a specific receptor subtype over others, which is critical for minimizing off-target effects. For dimethindene, the enantiomers show clear selectivity for either the histamine H1 receptor or the muscarinic M2 receptor. The receptor selectivity and functional efficacy (i.e., whether it acts as an antagonist, agonist, or inverse agonist) of this compound have not been explicitly determined in experimental systems. Such studies would be necessary to understand its potential pharmacological role as a metabolite.
Mechanistic Elucidation of Receptor Modulation (e.g., Ion Channel Interactions)
Some H1 receptor antagonists have been shown to interact with other molecular targets, such as ion channels. For instance, dimethindene has been reported to block K+ currents. Whether this compound retains this activity or interacts with other ion channels is unknown. Mechanistic studies are required to elucidate how this metabolite might modulate receptor function beyond simple binding, including potential allosteric effects or interactions with downstream signaling pathways.
Structure-Activity Relationship (SAR) Analysis of this compound and Related Analogues
Structure-activity relationship (SAR) studies explore how chemical structure relates to biological activity. For dimethindene and its analogues, research has focused on how modifications to the indene (B144670) ring and the side chain affect affinity and selectivity for histamine and muscarinic receptors. The N-demethylation of dimethindene represents a key structural modification. In the context of SAR, comparing the activity of dimethindene with this compound would provide valuable insight into the role of the N,N-dimethylamino group in receptor binding and selectivity. However, a comprehensive SAR analysis that includes this compound is hampered by the absence of its detailed pharmacological data.
In Vitro Metabolic Pathway Elucidation of Rac N Demethyl Dimethindene
Identification of Phase I and Phase II Metabolites in Cellular and Subcellular Systems
The metabolism of rac-N-Demethyl dimethindene (B1670660) proceeds through sequential Phase I and Phase II reactions. Following its formation from the parent compound, dimethindene, it undergoes further biotransformation.
Phase I Metabolism: In vitro studies using rat liver homogenates and other subcellular systems have successfully identified the primary Phase I metabolite of N-demethyl dimethindene. The main reaction is an oxidation step.
6-hydroxy-N-demethyldimethindene: The formation of this hydroxylated metabolite has been definitively proven through the comparison of mass spectra from metabolites isolated from in vitro incubations with a synthesized standard. This hydroxylation occurs at the 6-position on the indene (B144670) ring of the molecule.
Phase II Metabolism: The hydroxylated Phase I metabolite readily undergoes conjugation, a characteristic Phase II reaction, to increase its water solubility and facilitate excretion.
6-hydroxy-N-demethyl dimethindene glucuronide: This compound is the identified Phase II metabolite. Its structure has been confirmed by enzymatic synthesis and subsequent identification using MALDI-TOF mass spectrometry. The conjugation involves the attachment of a glucuronic acid moiety to the hydroxyl group of 6-hydroxy-N-demethyldimethindene.
The identified metabolites are summarized in the table below.
| Metabolic Phase | Metabolite Name | Abbreviation |
|---|---|---|
| Phase I | 6-hydroxy-N-demethyldimethindene | - |
| Phase II | 6-hydroxy-N-demethyl dimethindene glucuronide | - |
Characterization of Enzymatic Biotransformation Pathways (e.g., N-demethylation, Hydroxylation, N-oxidation)
The metabolic transformation of rac-N-Demethyl dimethindene is characterized by specific enzymatic pathways that modify its chemical structure.
Hydroxylation: This is the principal Phase I biotransformation pathway for N-demethyl dimethindene. The reaction introduces a hydroxyl (-OH) group onto the aromatic indene ring, specifically at the 6-position, yielding 6-hydroxy-N-demethyldimethindene. This oxidative reaction is a common route for metabolizing cyclic hydrocarbons and is catalyzed by monooxygenases.
Glucuronidation: Following hydroxylation, the metabolite undergoes glucuronidation. This Phase II pathway involves the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxylated metabolite. This process results in the formation of 6-hydroxy-N-demethyl dimethindene glucuronide. The attachment of the polar glucuronide group significantly enhances the molecule's hydrophilicity.
While N-oxidation is a documented metabolic pathway for the parent compound, dimethindene, in rats, it has not been identified as a significant pathway for the further metabolism of N-demethyl dimethindene based on available in vitro data.
The key enzymatic pathways are outlined in the table below.
| Pathway | Enzyme Class | Description | Substrate | Product |
|---|---|---|---|---|
| Hydroxylation | Cytochrome P450 Monooxygenases | Addition of a hydroxyl group to the indene ring. | This compound | 6-hydroxy-N-demethyldimethindene |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid. | 6-hydroxy-N-demethyldimethindene | 6-hydroxy-N-demethyl dimethindene glucuronide |
Investigation of Enzyme Isoform Specificity in Metabolic Transformations
The biotransformation of this compound, particularly the initial hydroxylation step, is mediated by the cytochrome P450 (CYP450) superfamily of enzymes. These enzymes are the primary catalysts for Phase I drug metabolism in the liver and other tissues.
While specific research pinpointing the exact CYP450 isoforms responsible for the hydroxylation of N-demethyl dimethindene is not extensively detailed in the available literature, insights can be drawn from studies on structurally related H1-antihistamines.
The metabolism of many first-generation antihistamines is known to involve several CYP450 isoforms. For instance, diphenhydramine (B27) metabolism is mediated by CYP2D6, CYP1A2, CYP2C9, and CYP2C19.
The metabolism of another antihistamine, loratadine, to its major active metabolite is catalyzed by CYP3A4 and CYP2D6.
For the antihistamine ebastine, CYP3A4 is responsible for N-dealkylation, while CYP2J2 and CYP4F12 are involved in its hydroxylation in human intestinal microsomes.
Given that the parent compound, dimethindene, is a substrate for hepatic CYP enzymes, it is highly probable that its metabolite, N-demethyl dimethindene, is also metabolized by members of this enzyme family. The most likely candidates belong to the CYP2D6 and CYP3A subfamilies, which are responsible for the metabolism of a vast number of drugs, including the majority of classical H1-antihistamines. Further research with recombinant human CYP isoforms is required to definitively identify the specific enzymes responsible for 6-hydroxylation of N-demethyl dimethindene.
Analysis of Stereoselectivity in In Vitro Metabolic Processes
This compound is a chiral compound, and its metabolic processing exhibits stereoselectivity. The body often interacts differently with each enantiomer of a chiral drug, leading to different metabolic fates and pharmacological activities.
In vitro and in vivo studies on the parent compound, dimethindene, provide strong evidence for stereoselective metabolism, which extends to its downstream metabolites.
Stereoselective Formation: Studies have shown that the formation of both Phase I and Phase II metabolites of dimethindene is stereoselective. When racemic dimethindene is administered, the subsequent formation of diastereomeric glucuronides, including 6-hydroxy-N-demethyl dimethindene glucuronide, occurs in unequal ratios.
Enantiomer-Specific Rates: In vitro experiments using rat liver homogenate demonstrated that S(+)-dimethindene is metabolized to a lesser extent than its corresponding enantiomer. This suggests that the enzymes responsible for the metabolic cascade, including those that act on N-demethyl dimethindene, have a preference for one stereoisomer.
Differential Elimination: Following administration of R-(-)-dimethindene, the elimination of all metabolites was found to be two to three times higher than after the administration of the S-(+)-enantiomer. This indicates that the entire metabolic pathway, including the hydroxylation and glucuronidation of N-demethyl dimethindene, proceeds more rapidly for metabolites derived from the R-(-) enantiomer of the parent drug.
These findings collectively demonstrate that the enzymatic processes involved in the metabolism of this compound are stereoselective, favoring the biotransformation of one enantiomer over the other.
Advanced Analytical Methodologies for Research on Rac N Demethyl Dimethindene
Chromatographic Separation Techniques for Purity and Enantiomeric Excess Determination
Chromatographic techniques are fundamental in pharmaceutical analysis for assessing the purity and enantiomeric composition of chiral compounds like rac-N-Demethyl dimethindene (B1670660).
Chiral High-Performance Liquid Chromatography (HPLC) Development
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of pharmaceutical compounds. For the simultaneous determination of the enantiomers of dimethindene and its primary metabolite, rac-N-Demethyl dimethindene, a reversed-phase HPLC method has been developed. Research by Prien et al. (1997) successfully employed a Chiralcel OD column for the direct separation of these enantiomers. This type of chiral stationary phase (CSP), based on cellulose (B213188) derivatives, is widely used for its broad applicability in resolving a variety of racemic compounds.
The development of a robust chiral HPLC method for this compound would involve a systematic screening of various polysaccharide-based CSPs and mobile phase compositions. The selection of the appropriate chiral selector and mobile phase is critical for achieving adequate resolution between the enantiomers.
Table 1: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Options/Ranges | Purpose |
| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD), Amylose-based | To provide a chiral environment for enantiomeric discrimination. |
| Mobile Phase Mode | Normal Phase, Reversed Phase, Polar Organic | To optimize selectivity and retention. |
| Mobile Phase Composition | Heptane/Isopropanol (Normal), Acetonitrile (B52724)/Water (Reversed), Methanol (Polar Organic) | To fine-tune the separation. |
| Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA) | To improve peak shape and ionization efficiency for MS detection. |
| Flow Rate | 0.5 - 1.5 mL/min | To balance analysis time and separation efficiency. |
| Detection | UV/Vis, Mass Spectrometry (MS) | To quantify and identify the separated enantiomers. |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds and can be applied to the study of drug metabolites. The analysis of this compound by GC would typically require derivatization to increase its volatility and thermal stability. Research on the metabolism of the parent compound, dimethindene, has utilized GC-MS for the identification of its metabolites, demonstrating the feasibility of this technique for related structures. The use of derivatizing agents, such as trimethylsilyl (B98337) (TMS) derivatives, can facilitate the GC-MS analysis of N-demethylated metabolites.
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. SFC is particularly well-suited for the separation of enantiomers of compounds containing polar functional groups like amines. The use of chiral stationary phases, especially those based on polysaccharides, is common in SFC. For basic compounds such as this compound, which contains a pyridine (B92270) moiety, stationary phases like 2-ethylpyridine (B127773) have shown utility in improving peak shape. While specific applications of SFC for this compound are not extensively documented, the principles of SFC suggest it would be a highly effective technique for its enantioseparation.
Capillary Electrophoresis (CE) for Enantioseparation and Physicochemical Characterization
Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven to be particularly effective for the chiral resolution of pharmaceuticals.
Optimization of Enantioselective CE Methods using Design of Experiments (DoE)
The development of enantioselective CE methods for this compound has been successfully demonstrated. A key study by Heuermann and Blaschke (1994) detailed the simultaneous enantioselective determination of dimethindene and this compound in human urine. The method utilized cyclodextrins as chiral selectors in the background electrolyte (BGE).
Modern method development in CE increasingly employs a systematic approach known as Design of Experiments (DoE). DoE allows for the simultaneous investigation of multiple experimental parameters and their interactions, leading to a more comprehensive understanding of the separation process and the development of robust and optimized methods. For the enantioseparation of this compound, a DoE approach could be used to optimize critical parameters.
Table 2: Factors for DoE in Chiral CE Method Optimization for this compound
| Factor | Levels to Investigate | Potential Impact |
| Chiral Selector Type | β-cyclodextrin derivatives (e.g., HP-β-CD, CM-β-CD) | Enantioselectivity and resolution. |
| Chiral Selector Concentration | 10 - 50 mM | Complexation equilibrium and migration times. |
| Buffer pH | 2.5 - 4.5 | Analyte charge and electroosmotic flow. |
| Buffer Concentration | 25 - 100 mM | Ionic strength, current, and peak shape. |
| Applied Voltage | 15 - 30 kV | Analysis time and separation efficiency. |
| Capillary Temperature | 20 - 35 °C | Viscosity, diffusion, and complexation kinetics. |
Application of Quality by Design (QbD) Principles in CE Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. In the context of analytical methods, this is referred to as Analytical QbD (AQbD). The principles of QbD are increasingly being applied to the development of chiral CE methods to ensure they are robust and fit for purpose.
The application of QbD to the CE analysis of this compound would involve defining the analytical target profile (ATP), which includes the required resolution of the enantiomers and sensitivity. Critical Quality Attributes (CQAs) of the method, such as resolution and analysis time, would be identified. A risk assessment would then be performed to identify the critical method parameters (CMPs) that could impact the CQAs. DoE would be used to establish a design space, which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.
Spectroscopic and Mass Spectrometric Approaches for Structural and Quantitative Analysis
Spectroscopic and mass spectrometric techniques are indispensable for the definitive structural elucidation and sensitive quantification of drug metabolites.
The structural characterization of this compound relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. GC-MS and tandem MS (MS/MS) have been instrumental in identifying metabolites of the parent compound, dimethindene. The fragmentation patterns observed in the mass spectra provide crucial information about the structure of the metabolites. For N-demethylated metabolites, a characteristic loss of the methyl group is observed. The differentiation between N-demethylation and O-demethylation can be achieved by analyzing the specific fragment ions.
NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure determination. While specific NMR data for this compound is not widely published, the general approach for characterizing N-demethylated metabolites involves comparing the spectra of the metabolite with that of the parent compound to identify the changes in chemical shifts resulting from the demethylation.
For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. The development of a quantitative LC-MS/MS method for this compound would involve optimizing the ionization source parameters and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure accurate and precise quantification, even in complex biological matrices.
Mass Spectrometry (MS) for Metabolite Identification and Elucidation
Mass spectrometry is an indispensable tool in drug metabolism studies, offering high sensitivity and structural information for the identification of metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are central to elucidating the structure of metabolites like this compound.
The primary identification of N-demethylation relies on the detection of a specific mass shift from the parent drug. Dimethindene has a monoisotopic mass of 292.19 g/mol . The metabolic removal of a methyl group (CH₃) and the addition of a hydrogen atom to the nitrogen results in this compound, which has a mass that is 14.02 Da lower than the parent compound. High-resolution mass spectrometry (HRMS) can accurately measure this mass difference, providing strong evidence for the metabolite's identity.
Once detected, tandem mass spectrometry (MS/MS) is used for structural elucidation. The metabolite ion is isolated and fragmented, and the resulting fragmentation pattern is analyzed. This pattern provides a structural fingerprint. For N-demethylated metabolites, the fragmentation pathways are compared to those of the parent drug standard. While many fragments may be common to both compounds, specific shifts in fragment masses can confirm the site of modification. For instance, any fragment from the parent compound that contains the N,N-dimethyl moiety will be observed at a mass 14 Da lower in the corresponding fragment of the N-demethylated metabolite.
The table below illustrates the key mass spectrometric data for identifying this compound.
Table 1: Mass Spectrometric Data for Dimethindene and its N-Demethyl Metabolite This table is for illustrative purposes based on established mass spectrometry principles.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragmentation Characteristic |
|---|---|---|---|---|
| Dimethindene | C₂₀H₂₄N₂ | 292.19 | 293.20 | Produces a characteristic molecular ion peak. |
| This compound | C₁₉H₂₂N₂ | 278.18 | 279.18 | Molecular ion peak shows a mass shift of -14 Da from parent drug. Fragmentation pattern confirms loss from the dimethylamino group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While mass spectrometry provides strong evidence for the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. NMR analysis requires a larger quantity of the purified metabolite, which can be challenging to obtain but provides definitive structural detail.
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
¹H NMR: In the ¹H NMR spectrum of dimethindene, the two N-methyl groups typically appear as a single resonance (a singlet) integrating to six protons. For this compound, this signal would be replaced by a singlet integrating to three protons for the remaining N-methyl group, and a new signal for the N-H proton would appear. The chemical shift of the remaining methyl group would also likely be altered due to the change in the chemical environment.
¹³C NMR: The ¹³C NMR spectrum provides complementary information. The signal corresponding to the two equivalent methyl carbons in dimethindene would be replaced by a single methyl carbon signal in the demethylated metabolite, again at a different chemical shift.
2D NMR: Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the exact structure. For example, an HMBC experiment would show a correlation between the N-H proton and the adjacent carbon atoms, definitively confirming the location of the demethylation. Such detailed analysis was used to distinguish the 6-hydroxy metabolite of dimethindene from a synthetically created 5-hydroxy isomer.
Table 2: Hypothetical NMR Chemical Shift Comparison This table presents expected changes in NMR signals and is for illustrative purposes.
| Nucleus | Compound | Key Functional Group | Expected ¹H Chemical Shift (δ ppm) | Expected ¹³C Chemical Shift (δ ppm) | Notes |
|---|---|---|---|---|---|
| Proton (¹H) | Dimethindene | -N(CH₃)₂ | ~2.9 (singlet, 6H) | - | A single peak representing two equivalent methyl groups. |
| Proton (¹H) | This compound | -NH(CH₃) | Variable (singlet, 3H) | - | Signal integrates to three protons; chemical shift differs from parent. An additional N-H signal appears. |
| Carbon (¹³C) | Dimethindene | -N(CH₃)₂ | - | ~43 | Represents two equivalent methyl carbons. |
| Carbon (¹³C) | This compound | -NH(CH₃) | - | Variable | A single methyl carbon signal at a different chemical shift. |
X-ray Fluorescence (XRF) Spectrometry in Binding Studies
X-ray Fluorescence (XRF) spectrometry is a powerful non-destructive analytical technique used for elemental analysis. It operates by bombarding a sample with high-energy X-rays, causing the elements within the sample to emit secondary, characteristic X-rays. By measuring the energy and intensity of these emitted X-rays, the elemental composition of the sample can be determined, both qualitatively and quantitatively. In the pharmaceutical industry, XRF is widely applied for purposes such as quantifying residual metal catalysts from synthesis, analyzing elemental impurities in raw materials and final products, and examining the composition of inorganic excipients.
However, XRF is not a suitable or conventional technique for conducting drug-protein binding studies. The primary reasons for this limitation are:
Focus on Elements: XRF detects elements, not complex organic molecules or their interactions. Drug-protein binding is a non-covalent interaction involving forces like hydrogen bonds, hydrophobic interactions, and ionic bonds between the drug molecule and the protein. XRF cannot probe these molecular-level interactions.
Lack of Structural Information: The technique provides no information about the three-dimensional structure of the protein or how it changes upon binding to a ligand like this compound.
Compositional Similarity: Both the drug and the protein are primarily composed of the same light elements (C, H, N, O, S). XRF struggles to differentiate or provide meaningful contrast between the drug and the protein based on this shared elemental composition.
Techniques that are appropriately used for drug-protein binding studies include capillary electrophoresis, equilibrium dialysis, ultrafiltration, and specialized mass spectrometry or spectroscopic methods that can monitor changes in molecular properties upon binding. For example, capillary electrophoresis has been successfully used to characterize the interactions between various antihistamines and plasma proteins like human serum albumin (HSA) and alpha(1)-acid glycoprotein (B1211001) (AGP).
Development and Validation of Research-Grade Analytical Assays
The development and validation of robust analytical assays are critical for the reliable quantification of this compound in research samples. Such assays are essential for pharmacokinetic studies and require high specificity, sensitivity, accuracy, and precision. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry, are the most common platforms for this purpose.
Assay Development involves several key steps:
Technique Selection: Reversed-phase HPLC is a common choice, but other modes like hydrophilic interaction liquid chromatography (HILIC) can be advantageous for separating polar compounds like dimethindene and its metabolites.
Column and Mobile Phase Optimization: A suitable column (e.g., C18, cyano) and mobile phase composition (e.g., acetonitrile and a buffered aqueous solution) are selected and optimized to achieve baseline separation of this compound from the parent drug and other potential metabolites or matrix components.
Detector Selection: UV detection is feasible, but mass spectrometric detection (LC-MS/MS) provides superior sensitivity and selectivity, which is often necessary for detecting low concentrations in biological matrices.
Use of an Internal Standard (IS): An appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound) is often incorporated to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of the assay.
Assay Validation is performed to ensure the method is reliable for its intended purpose. Key validation parameters are assessed:
Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components.
Linearity: The demonstration that the assay response is directly proportional to the analyte concentration over a specific range.
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Recovery: The efficiency of the extraction process from the sample matrix.
Table 3: Typical Validation Parameters for a Research-Grade HPLC Assay This table presents common acceptance criteria for bioanalytical method validation.
| Validation Parameter | Common Acceptance Criterion | Purpose |
|---|---|---|
| Linearity (Correlation Coefficient, r) | ≥ 0.99 | Ensures a proportional relationship between concentration and response. |
| Accuracy (% Recovery) | 85-115% (90-110% for non-LQC levels) | Measures how close the experimental value is to the true value. |
| Precision (Relative Standard Deviation, %RSD) | ≤ 15% (≤ 20% at LOQ) | Demonstrates the reproducibility of the method. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS. | Confirms the assay can differentiate the analyte from other components. |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve with acceptable accuracy and precision. | Defines the lower limit for reliable quantitative measurements. |
Rac N Demethyl Dimethindene As a Chemical Probe in Fundamental Biological Research
Utility in Histamine (B1213489) Receptor Biology Investigations
rac-N-Demethyl dimethindene (B1670660), like its parent compound, functions as a histamine H1 receptor antagonist. Its structural similarity to dimethindene allows it to bind to the H1 receptor, blocking the action of endogenous histamine and thereby serving as a tool to probe the receptor's physiological and pathological roles. The parent compound, dimethindene, is known to have a high affinity for the H1 receptor, with reported Ki values around 1.5 nM.
Application in Muscarinic Receptor System Studies
The study of dimethindene and its analogues has provided significant insights into the muscarinic acetylcholine (B1216132) receptor (mAChR) system, particularly highlighting subtype selectivity. The parent compound, dimethindene, is a racemic mixture, and its enantiomers exhibit pronounced stereoselectivity for different receptors. Specifically, the (S)-(+)-enantiomer of dimethindene is a potent and selective antagonist of the M2 muscarinic receptor subtype, with significantly lower affinity for M1, M3, and M4 receptors. This M2-selectivity has rendered (S)-(+)-dimethindene a valuable pharmacological tool for investigating the heterogeneity of muscarinic receptors and exploring the physiological roles of the M2 subtype.
While extensive research has characterized the muscarinic receptor profile of the parent enantiomers, specific binding data for rac-N-Demethyl dimethindene is less prevalent in the literature. However, its structural relationship to dimethindene implies a potential interaction with mAChRs. Research into the metabolites of selective antagonists is crucial for understanding whether the observed in vivo effects are solely due to the parent drug or if active metabolites contribute to the activity or side-effect profile, including anticholinergic effects. The investigation of this compound's affinity for muscarinic receptor subtypes is a necessary step to fully understand the compound's complete pharmacological fingerprint.
Table 1: Muscarinic Receptor Binding Affinities of Dimethindene Enantiomers This table presents data for the parent compound, dimethindene, as specific affinity data for this compound is not widely available.
| Compound | Receptor Subtype | pKi / pA2 Value | Selectivity Profile | Reference |
|---|---|---|---|---|
| (S)-(+)-Dimethindene | M2 | 7.78 (pKi) / 7.86 (pA2) | Potent and selective for M2 | |
| (S)-(+)-Dimethindene | M1 | 7.08 (pKi) / 6.83 (pA2) | Lower affinity than for M2 | |
| (S)-(+)-Dimethindene | M3 | 6.70 (pKi) / 6.92 (pA2) | Lower affinity than for M2 | |
| (S)-(+)-Dimethindene | M4 | 7.00 (pKi) | Lower affinity than for M2 | |
| (R)-(-)-Dimethindene | Muscarinic Receptors | Up to 41-fold less potent than (S)-enantiomer | Low affinity |
Contribution to Understanding Ligand-Receptor Binding Dynamics
The study of how a ligand binds to and dissociates from its receptor—its binding kinetics—provides deeper insights into its pharmacological action than affinity alone. The kinetic behavior of a compound, including its association (kon) and dissociation (koff) rates, determines its residence time at the receptor, which can be a better predictor of in vivo efficacy.
Role in Probing Stereoselective Mechanisms within Biological Systems
Chirality is a fundamental aspect of pharmacology, as enantiomers of a drug can have vastly different biological properties, including metabolic fate and receptor affinity. The metabolism of dimethindene is a clear example of stereoselectivity, and its metabolite, this compound, is a key player in these investigations. The parent drug is administered as a racemate, but the two enantiomers are handled differently by the body.
Research has shown that the formation of metabolites of dimethindene, including hydroxylated and demethylated products, is stereoselective. For instance, after administering racemic dimethindene to human volunteers, a stereoselective elimination of N-demethyl-dimethindene was observed, with a predominant excretion of the R-(-)-enantiomer. This finding is significant because it demonstrates that the enzymes responsible for N-demethylation and/or the subsequent clearance mechanisms act preferentially on one stereoisomer. Therefore, this compound and its individual enantiomers serve as powerful chemical probes to study the stereospecificity of drug-metabolizing enzymes (like cytochrome P450s) and transporters involved in drug elimination. By monitoring the formation and excretion of the N-demethyl dimethindene enantiomers, researchers can gain insights into the three-dimensional structural requirements of these fundamental biological systems. This contrasts with the receptor-level stereoselectivity, where the (R)-enantiomer of the parent drug is the eutomer (the more active enantiomer) for the H1 receptor, while the (S)-enantiomer is the eutomer for the M2 muscarinic receptor.
Table 2: Stereoselectivity of Dimethindene Enantiomers at Target Receptors
| Receptor | Eutomer (More Potent Enantiomer) | Activity | Reference |
|---|---|---|---|
| Histamine H1 Receptor | (R)-(-)-Dimethindene | Antagonist (pA2 = 9.42) | |
| Muscarinic M2 Receptor | (S)-(+)-Dimethindene | Antagonist (pA2 = 7.86) |
Use in Advanced Toxicological Research to Elucidate Molecular Mechanisms
The toxicological assessment of a drug must include its major metabolites, as they can contribute to or be solely responsible for adverse effects. While the general toxicology of dimethindene overdose is documented, involving symptoms of CNS depression or stimulation, specific studies utilizing this compound to elucidate molecular mechanisms of toxicity are not widely reported in the scientific literature.
The potential for such research exists, as metabolites can sometimes form reactive intermediates that lead to cytotoxicity or organ damage. Advanced toxicological research would involve investigating whether this compound undergoes further metabolic activation, its potential for off-target effects at high concentrations, or its interaction with cellular pathways unrelated to its primary receptor targets. Such studies are critical for building a complete safety profile and understanding the molecular underpinnings of any observed toxicity. However, based on available information, the role of this compound as a probe in this specific area of research remains to be explored in depth.
Future Research Trajectories and Academic Perspectives
Unexplored Metabolic Pathways and Enzyme Interactions
The metabolic fate of dimethindene (B1670660) is primarily characterized by hydroxylation and subsequent conjugation. However, the specific enzymatic processes governing the N-demethylation to form rac-N-Demethyl dimethindene and its subsequent metabolic transformations are not fully elucidated. Future research should prioritize the identification and characterization of the cytochrome P450 (CYP) isoenzymes responsible for this demethylation step. While the metabolism of many drugs is known to involve enzymes like CYP2D6, the specific catalysts for dimethindene's N-demethylation are yet to be definitively identified. Investigating the potential for further metabolism of this compound through alternative pathways, such as glucuronidation or sulfation of the newly exposed secondary amine, is also a critical area for exploration. Understanding these pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.
Novel Receptor Targets and Off-Target Binding Investigations
Dimethindene itself is known to be a selective histamine (B1213489) H1 receptor antagonist. Its racemic mixture exhibits stereoselectivity, with the (R)-(-)-enantiomer being the active component for H1 receptor binding and the (S)-(+)-enantiomer showing potent M2-selective muscarinic receptor antagonism. A pivotal area of future research is to determine the receptor binding profile of this compound. It is plausible that the N-demethylation could alter its affinity and selectivity for the H1 and muscarinic receptors.
Furthermore, comprehensive off-target binding studies are warranted. The potential for interactions with other receptors, such as serotonin (B10506) (5-HT) receptors, should be systematically investigated, as cross-reactivity is a known characteristic of some antihistamines. Identifying any such off-target interactions is crucial for a complete pharmacological characterization and could reveal novel therapeutic applications or potential side effects. The development of highly specific antibodies for immunoassays could also be hampered by unforeseen cross-reactivity, highlighting the importance of thorough off-target screening.
Development of Advanced Analytical Techniques for Trace Analysis
The detection and quantification of this compound in biological matrices present an analytical challenge due to its expected low concentrations. Future research should focus on developing and validating highly sensitive and specific analytical methods for its trace analysis. Techniques such as high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (GC-MS/MS) have been utilized for the parent compound and its primary hydroxylated metabolite, and similar approaches can be adapted for this compound.
The exploration of advanced chromatographic techniques, including supercritical fluid chromatography (SFC) and capillary electrophoresis (CE), could offer improved resolution and sensitivity, particularly for chiral separation of the enantiomers of this compound. The development of comprehensive spectral libraries, including high-resolution mass spectrometry data, will be instrumental for the unambiguous identification of this metabolite in complex biological samples.
| Analytical Technique | Potential Application for this compound Analysis | Key Advantages |
| HPLC-MS/MS | Quantification in plasma, urine, and tissue samples. | High sensitivity and specificity. |
| GC-MS/MS | Analysis of volatile derivatives. | Excellent chromatographic resolution. |
| Capillary Electrophoresis (CE) | Chiral separation of enantiomers. | High efficiency and low sample consumption. |
| Supercritical Fluid Chromatography (SFC) | Preparative separation for further study. | Fast separations and environmentally friendly. |
Computational Modeling and In Silico Studies of Ligand-Receptor Interactions
Computational modeling and in silico studies offer a powerful, resource-efficient approach to predict and understand the interactions of this compound with its potential biological targets. Molecular docking simulations can be employed to model the binding of the R- and S-enantiomers of this compound into the active sites of the histamine H1 receptor and various muscarinic receptor subtypes. These studies can provide insights into the binding affinity, orientation, and key interacting amino acid residues, helping to rationalize the experimental binding data.
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the ligand-receptor complex, providing a more realistic representation of the binding event and the stability of the interaction over time. Such in silico screening can also be used to predict potential off-target interactions by docking the metabolite against a panel of other G-protein coupled receptors (GPCRs) and enzymes.
Design of Next-Generation Chemical Probes Based on this compound Scaffold
The indene (B144670) scaffold of this compound presents a unique chemical framework that can be exploited for the design of novel chemical probes. By understanding the structure-activity relationships (SAR) of its interactions with various receptors, medicinal chemists can design and synthesize derivatives with enhanced potency, selectivity, or altered pharmacokinetic properties.
The secondary amine in this compound provides a reactive handle for the attachment of fluorescent tags, biotin (B1667282) labels, or photoreactive groups, transforming it into a versatile chemical probe. These probes could be invaluable tools for studying receptor localization, trafficking, and downstream signaling pathways in vitro and in vivo. Furthermore, the development of covalent probes based on this scaffold could lead to tools for identifying and characterizing novel binding partners through chemoproteomic approaches. The exploration of this scaffold could lead to the development of new therapeutic agents or diagnostic tools.
Q & A
Q. What are the critical considerations for synthesizing rac-N-Demethyl Dimethindene in a laboratory setting?
Methodological Answer:
- Prioritize reaction conditions (e.g., solvent polarity, temperature) to optimize yield and purity. Use deuterated analogs (e.g., This compound-d3) for isotopic labeling in pharmacokinetic studies .
- Validate synthesis via NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Cross-reference with safety protocols for handling hydrobromide salts to avoid inhalation/contact risks .
Q. How should researchers design initial experiments to characterize this compound's physicochemical properties?
Methodological Answer:
- Conduct solubility profiling in polar/non-polar solvents to guide formulation for in vitro assays.
- Use differential scanning calorimetry (DSC) for thermal stability analysis and HPLC-UV for purity assessment (>98% threshold for research-grade material) .
- Document deviations from established protocols (e.g., USP standards for amine quantification) to ensure reproducibility .
Q. What safety protocols are essential when handling this compound in preclinical studies?
Methodological Answer:
- Adhere to H303/H313/H333 hazard statements: Use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from light .
- Train personnel in emergency procedures for accidental exposure (e.g., P337/P313 guidelines for eye rinsing) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
Methodological Answer:
- Perform meta-analysis of dose-response curves and receptor binding assays to identify confounding variables (e.g., batch purity differences or assay sensitivity thresholds) .
- Replicate experiments under standardized conditions (e.g., cell line authentication, buffer composition) and apply statistical tools (ANOVA with post-hoc tests) to validate consistency .
Q. What theoretical frameworks are relevant for studying this compound's mechanism of action in neurological models?
Methodological Answer:
- Link research to histamine H1 receptor antagonism theory: Design competitive binding assays using radiolabeled ligands (e.g., [³H]-pyrilamine) to quantify affinity (Ki) .
- Integrate molecular dynamics simulations (e.g., COMSOL Multiphysics) to model ligand-receptor interactions and predict off-target effects .
Q. How can factorial design optimize experimental workflows for this compound metabolite identification?
Methodological Answer:
- Implement a 2<sup>k</sup> factorial design to test variables (e.g., incubation time, CYP enzyme concentration) in hepatocyte metabolism studies. Use response surface methodology (RSM) to identify optimal conditions .
- Validate metabolite profiles via LC-MS/MS with isotopic pattern filtering to distinguish endogenous compounds from artifacts .
Q. What strategies ensure methodological rigor when integrating this compound into in vivo neuroinflammatory models?
Methodological Answer:
Q. How can AI-driven tools enhance the reproducibility of this compound research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
